2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[2-[[(4,5-dimethyl-3-isoxazolyl)(methoxymethyl)amino]sulfonyl]phenyl]- is a boronic acid derivative with a complex structure that includes an isoxazole ring, a sulfonamide group, and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including this compound, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-[[(4,5-dimethyl-3-isoxazolyl)(methoxymethyl)amino]sulfonyl]phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a borate ester or other oxidized forms.
Reduction: Reduction reactions can modify the functional groups attached to the boronic acid moiety.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically produces biaryl compounds, while oxidation reactions can yield borate esters .
Scientific Research Applications
Boronic acid, B-[2-[[(4,5-dimethyl-3-isoxazolyl)(methoxymethyl)amino]sulfonyl]phenyl]- has several scientific research applications:
Mechanism of Action
The mechanism by which boronic acid, B-[2-[[(4,5-dimethyl-3-isoxazolyl)(methoxymethyl)amino]sulfonyl]phenyl]- exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in catalysis and as a building block in organic synthesis . The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4,4’-Biphenyldiboronic acid: Contains two boronic acid groups attached to a biphenyl structure.
2,4,6-Trimethylphenylboronic acid: A boronic acid with a trimethylphenyl group.
Uniqueness
Boronic acid, B-[2-[[(4,5-dimethyl-3-isoxazolyl)(methoxymethyl)amino]sulfonyl]phenyl]- is unique due to its complex structure, which includes an isoxazole ring and a sulfonamide group. This complexity allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
CAS No. |
415697-58-4 |
---|---|
Molecular Formula |
C13H17BN2O6S |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
[2-[(4,5-dimethyl-1,2-oxazol-3-yl)-(methoxymethyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H17BN2O6S/c1-9-10(2)22-15-13(9)16(8-21-3)23(19,20)12-7-5-4-6-11(12)14(17)18/h4-7,17-18H,8H2,1-3H3 |
InChI Key |
XTSDSAAYFBVLJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N(COC)C2=NOC(=C2C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.